3,7-Dimethylquinolin-2-amine
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Overview
Description
3,7-Dimethylquinolin-2-amine is a chemical compound with the molecular formula C11H13N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylquinolin-2-amine can be achieved through various methods. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of a primary aryl amine with a β-diketone or β-keto-aldehyde under acidic conditions, followed by cyclodehydration to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves catalytic processes. Transition metal-catalyzed reactions, such as those using cobalt or copper catalysts, are commonly employed. These reactions can be carried out under mild conditions and offer high yields .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
3,7-Dimethylquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,7-Dimethylquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3,7-Dimethylquinolin-2-amine, known for its wide range of applications.
2-Methylquinoline: Another derivative with similar chemical properties but different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
137110-40-8 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,7-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
DVVOWNIGVPWEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N)C |
Origin of Product |
United States |
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